REACTION_CXSMILES
|
[F:1][C:2]1[N:3]=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][C:8]([C:12]([O:14]C)=[O:13])=[CH:7][CH:6]=2.O.[OH-].[Li+]>C1COCC1.CO.O>[F:1][C:2]1[N:3]=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][C:8]([C:12]([OH:14])=[O:13])=[CH:7][CH:6]=2 |f:1.2.3,4.5.6|
|
Name
|
|
Quantity
|
0.257 g
|
Type
|
reactant
|
Smiles
|
FC=1N=CC2=CC=C(C=C2C1)C(=O)OC
|
Name
|
lithium hydroxide, monohydrate
|
Quantity
|
105 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
THF MeOH H2O
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO.O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The MeOH and THF were evaporated
|
Type
|
ADDITION
|
Details
|
5% citric acid was added
|
Type
|
FILTRATION
|
Details
|
The precipitate was recovered by filtration
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with chloroform-isopropanol
|
Type
|
WASH
|
Details
|
The organic extracts were washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1N=CC2=CC=C(C=C2C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.12 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 468.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |